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Compound of Interest

Compound Name: Pbt434 mesylate

Cat. No.: B12399127

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pbt434 mesylate (also known as
ATHA434), a novel small molecule inhibitor of alpha-synuclein aggregation and iron chaperone,
with other therapeutic alternatives for neurodegenerative diseases, primarily focusing on
Multiple System Atrophy (MSA) and Parkinson's Disease (PD). The information is based on
publicly available clinical trial data and preclinical studies.

Mechanism of Action

Pbt434 is a brain-penetrant, orally bioavailable small molecule designed to address the
underlying pathology of synucleinopathies. Its dual mechanism of action involves:

e Inhibition of Alpha-Synuclein Aggregation: Pbt434 has been shown to inhibit the aggregation
of alpha-synuclein, a protein that misfolds and accumulates in the brains of individuals with
Parkinson's disease, MSA, and other related disorders. This aggregation is a key
pathological hallmark and is believed to contribute to neuronal dysfunction and death.

 lron Chaperoning: The compound possesses moderate affinity for iron and acts as an iron
chaperone, redistributing labile iron within the central nervous system. Elevated iron levels in
specific brain regions are associated with increased oxidative stress and alpha-synuclein
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aggregation. By modulating iron homeostasis, Pbt434 aims to reduce this pathological
cascade.[1]

Pbt434 Mesylate in Multiple System Atrophy (MSA):
Phase 2 Clinical Trial (ATH434-201)

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (ATH434-201) evaluated
the efficacy, safety, and pharmacokinetics of Pbt434 in patients with early-stage MSA.[2][3][4]

[SIEEIL71I8]I°]

Efficacy Results

The trial demonstrated a clinically and statistically significant slowing of disease progression in
patients treated with Pbt434 compared to placebo.

Endpoint Pbt434 Dose Result p-value

Modified Unified MSA

Rating Scale 48% slowing of clinical
(UMSARS) Part | 50 mg progression at Week 0.03[3]
(Activities of Daily 52

Living)

29% slowing of clinical
75 mg progression at Week 0.2[3]
52

62% slowing of
75 mg progression at Week 0.05[3]
26

Clinical Global
Impression of Severity 50 mg Overall benefit shown 0.009[3]
(CGI-S)

Biomarker Results

Biomarker analysis provided evidence of target engagement.
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Biomarker Pbt434 Dose

Result p-value

Iron Accumulation

Reduced iron

accumulation in

50 mg substantia nigra,
(MRI)
putamen, and globus
pallidus
Significant reduction
50 mg in putamen at 26 0.025[3]
weeks
Approached statistical
50 mg significance in globus 0.08][3]
pallidus at 52 weeks
Reduced iron
75 mg accumulation in the

globus pallidus

Brain Volume 50 mg and 75 mg

Trends in preservation
of brain volume
observed at 26 and 52

weeks

Safety and Tolerability

Pbt434 was reported to be safe and well-tolerated, with adverse event rates comparable to

placebo.[5]

Comparison with Alternative Therapies

This section compares Pbt434 with other investigational drugs for MSA and Parkinson's

Disease.

Deferiprone (Iron Chelator) for Parkinson's Disease

Deferiprone is an iron chelator that has been investigated for its potential to slow the

progression of Parkinson's disease.
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The FAIRPARK-II trial was a large, randomized, placebo-controlled study in early-stage
Parkinson's disease patients who had not yet started dopaminergic therapy.[10][11][12][13][14]
[15][16][17][18]

Endpoint Deferiprone Placebo Difference p-value

Change in MDS-

UPDRS Total ] ]
+15.6 points +6.3 points ]
Score (from ) ) 9.3 points <0.001[10]
] (worsening) (worsening)
baseline to 36

weeks)

Withdrawal due
to disease 22.0% 2.7% - -

progression

The trial showed that deferiprone was associated with a significant worsening of Parkinson's
symptoms compared to placebo.[10][12][15]

Prasinezumab (Anti-Alpha-Synuclein Antibody) for
Parkinson's Disease

Prasinezumab is a monoclonal antibody designed to target aggregated forms of alpha-
synuclein.

The PADOVA study evaluated the efficacy and safety of prasinezumab in patients with early-
stage Parkinson's disease.[19][20][21][22][23][24]

Endpoint Result p-value

Primary Endpoint: Time to o
0.0657 (not statistically

confirmed motor progression 0.84 (16% risk reduction) o
significant)[21][23][24]

(Hazard Ratio)

Subgroup Analysis (patients on
levodopa): Time to confirmed ) )

) 0.79 (21% risk reduction)
motor progression (Hazard

Ratio)
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The PADOVA trial did not meet its primary endpoint, although some positive trends were
observed, particularly in patients already receiving levodopa.[19][20][21]

Anlel138b (Alpha-Synuclein Aggregation Inhibitor) for
MSA and Parkinson's Disease

Anlel138b is a small molecule that inhibits the formation of alpha-synuclein oligomers.

Anle138b has successfully completed a Phase 1a trial in healthy volunteers, demonstrating
good safety and tolerability.[25][26][27] Clinical efficacy data from patient trials in MSA or PD
are not yet publicly available. Preclinical studies in animal models of MSA have shown that
anlel138b can reduce alpha-synuclein accumulation, prevent motor decline, and offer
neuroprotection.[28][29]

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are extensive and proprietary.
However, the general methodologies are outlined below.

Pbt434 (ATH434-201) Phase 2 Trial in MSA

o Design: Randomized, double-blind, placebo-controlled.[2][7][8][9]

Participants: 77 adults with early-stage MSA.[4][6]

Intervention: Pbt434 (50 mg or 75 mg twice daily) or placebo for 12 months.[4][5]

Primary Outcome Measures: Change in brain iron levels measured by MRI.[4]

Secondary Outcome Measures: Change in Unified MSA Rating Scale (UMSARS), Clinical
Global Impression of Severity (CGI-S), and other clinical assessments.[3][4]

Deferiprone (FAIRPARK-II) Trial in Parkinson's Disease

o Design: Multicenter, parallel-group, placebo-controlled, randomized.[14]

o Participants: 372 patients with newly diagnosed Parkinson's disease, not on dopaminergic
treatment.[12][16]
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« Intervention: Deferiprone (15 mg/kg twice daily) or placebo for 36 weeks.[10]

e Primary Outcome Measure: Change in the total score of the Movement Disorder Society-
Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[14]

Prasinezumab (PADOVA) Phase llIb Trial in Parkinson's
Disease

o Design: Multicenter, randomized, double-blind, placebo-controlled.[22][23]

o Participants: 586 individuals with early-stage Parkinson's disease on stable symptomatic
treatment.[21]

« Intervention: Intravenous prasinezumab or placebo every 4 weeks for at least 76 weeks.[23]

e Primary Outcome Measure: Time to confirmed motor progression, defined as a >5-point
increase from baseline on the MDS-UPDRS Part I11.[22]

Visualizations
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Caption: Proposed mechanism of action of Pbt434.

Experimental Workflow for a Randomized Controlled
Trial

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b12399127?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Validation & Co.m.parat.i\./e

Check Availability & Pricing

Screening & Enrollment

G’atient PopulatiorD

Enclusion/Exclusion Criteria

anormed ConsenD

[Randomizatiora

Treatment Se

G‘reatment Group (Drug) [Control Group (PIaceboD

B?gw(up & Analysis

Data CoIIectlon

[Statistical Analysis]

Click to download full resolution via product page

Caption: General workflow of a randomized controlled clinical trial.
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Caption: Therapeutic strategies targeting key pathologies.
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e 28. Anle138b modulates a-synuclein oligomerization and prevents motor decline and
neurodegeneration in a mouse model of multiple system atrophy - PMC
[pmc.ncbi.nlm.nih.gov]

e 29. Anle138b: a novel oligomer modulator for disease-modifying therapy of
neurodegenerative diseases such as prion and Parkinson’s disease - PMC
[pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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